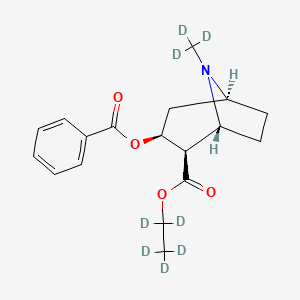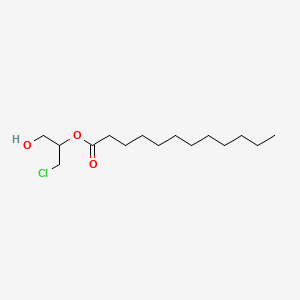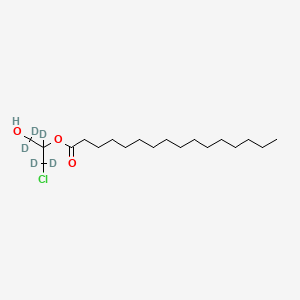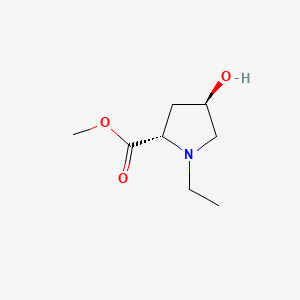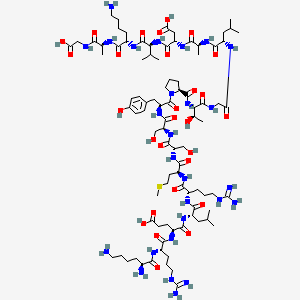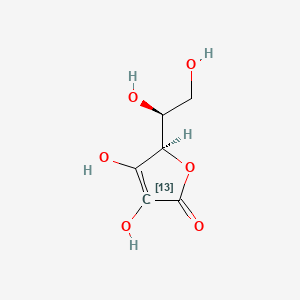![molecular formula C9H12N2O5 B583574 [2'-13C]2'-Deoxyuridine CAS No. 478510-87-1](/img/structure/B583574.png)
[2'-13C]2'-Deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of C5 modified 2’-deoxyuridine (or cytidine) analogues has been achieved using a plugged flow reactor, which significantly reduces the reaction time and the usage of the solvent .Molecular Structure Analysis
The molecular formula of [2’-13C]2’-Deoxyuridine is C9H12N2O5 . The average mass is 229.195 Da . The structure of this compound consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .Chemical Reactions Analysis
2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .Physical And Chemical Properties Analysis
The molecular weight of [2’-13C]2’-Deoxyuridine is 229.19500 . The compound has a PSA of 104.55000 and a LogP of -1.82270 .Applications De Recherche Scientifique
Nucleic Acid Structure Investigation
[2’-13C]2’-Deoxyuridine can be used to study the structure of nucleic acids. By incorporating this compound into DNA strands, researchers can investigate the stability and conformation of nucleic acid duplexes. The carbon-13 label allows for detailed NMR spectroscopy studies, providing insights into the dynamics and interactions at the molecular level .
SNP Typing and Molecular Beacons
The compound is valuable in the design of molecular beacons for single nucleotide polymorphism (SNP) typing. The carbon-13 label enhances the sensitivity of detection methods, allowing for more accurate genotyping. This application is crucial for genetic research, personalized medicine, and forensic analysis .
Fluorescence Studies
[2’-13C]2’-Deoxyuridine derivatives exhibit solvent-dependent photophysical properties, making them useful for fluorescence studies. They can serve as microenvironment-sensitive fluorescent probes to estimate the polarity of the environment surrounding the nucleoside, which is essential in understanding cellular processes .
Photo-Responsive Nucleic Acid Probes
This compound can be modified to create photo-responsive nucleic acid probes. These probes change their properties upon photo-irradiation, enabling the study of nucleic acids with high spatiotemporal resolution. Such probes are powerful tools for molecular sensing and investigating DNA-protein interactions .
DNA Synthesis and Degradation Studies
Derivatives of [2’-13C]2’-Deoxyuridine, such as halogenated analogs, are used to explore DNA synthesis and degradation mechanisms. These studies are fundamental for understanding cellular replication and repair processes, as well as for developing new therapeutic strategies .
Drug Development
In drug development, [2’-13C]2’-Deoxyuridine can be utilized to create analogs that act as inhibitors or substrates for enzymes involved in nucleic acid metabolism. This application is significant for the development of antiviral and anticancer drugs .
Metabolic Labeling
The compound is used in metabolic labeling experiments to trace the incorporation of deoxyuridine into DNA. This technique is employed in cell proliferation assays and can help in the study of cell cycle regulation and cancer cell growth .
Environmental Sensing
By modifying [2’-13C]2’-Deoxyuridine with specific groups, researchers can develop sensors that detect changes in the environment, such as pH shifts or the presence of metal ions. These sensors have applications in environmental monitoring and biomedical diagnostics .
Mécanisme D'action
Target of Action
The primary targets of [2’-13C]2’-Deoxyuridine are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play a crucial role in the synthesis of DNA. Uridine Phosphorylase is involved in the salvage pathway of pyrimidine ribonucleotide synthesis, while Thymidylate Synthase is essential for the synthesis of dTMP (deoxythymidine monophosphate), a precursor of DNA .
Mode of Action
[2’-13C]2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It interacts with its targets by substituting for thymidine in the enzymatic step of DNA replication . This substitution inhibits the proper functioning of Thymidylate Synthase and Uridine Phosphorylase, thereby disrupting DNA synthesis .
Biochemical Pathways
The biochemical pathway affected by [2’-13C]2’-Deoxyuridine is the DNA synthesis pathway. By substituting for thymidine, it disrupts the normal functioning of this pathway, leading to the production of faulty DNA . This can result in chromosome breakage and a decrease in thymidylate synthase activity .
Pharmacokinetics
It is known that a major part of the compound is converted into 2’,2’-difluoro-2’-deoxyuridine (dfdu) by deamination . In the cell, dFdU can also be phosphorylated to its monophosphate (dFdUMP), diphosphate (dFdUDP), and triphosphate (dFdUTP) .
Result of Action
The result of [2’-13C]2’-Deoxyuridine’s action is the disruption of DNA synthesis, leading to chromosome breakage and a decrease in thymidylate synthase activity . This can potentially lead to cell death, making [2’-13C]2’-Deoxyuridine a potential candidate for cancer treatment.
Safety and Hazards
Orientations Futures
A new technique for the analysis of metabolic pathways in cells has been described, based on the use of 5-ethynyl 2′-deoxycytidine (EdC) and its conversion to 5-ethynyl 2′-deoxyuridine (EdU) . This technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-SARLRRDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



